molecular formula C11H10FN3OS B2457705 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 570361-98-7

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2457705
CAS No.: 570361-98-7
M. Wt: 251.28
InChI Key: PYCMJZKUWQPEST-UHFFFAOYSA-N
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Description

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a thioether linkage, which is further connected to a triazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCMJZKUWQPEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the Triazine Ring

The triazinone core serves as the foundational structure, with modifications at the 3-position introducing the (2-fluorobenzyl)thio moiety. A widely adopted method involves reacting 6-methyl-1,2,4-triazin-5(4H)-one-3-thiol (1 ) with 2-fluorobenzyl bromide (2 ) under basic conditions. This SN2 reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetone, with triethylamine (TEA) as a base to deprotonate the thiol group.

Reaction Scheme 1:
$$
\textbf{1} + \textbf{2} \xrightarrow{\text{TEA, DMF, 60°C}} \text{3-((2-Fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one} + \text{HBr}
$$

Yields for this route typically range from 65–78%, depending on reaction time and stoichiometry. Purification via column chromatography (hexane:ethyl acetate, 7:1) ensures removal of unreacted starting materials and byproducts.

Cyclization of Thiosemicarbazide Precursors

An alternative approach involves constructing the triazinone ring de novo from thiosemicarbazide derivatives. For example, refluxing 2-fluorobenzyl isothiocyanate (3 ) with methyl hydrazinecarboxylate (4 ) in methanol generates a thiosemicarbazide intermediate (5 ), which undergoes base-mediated cyclization to form the triazinone core.

Reaction Scheme 2:
$$
\textbf{3} + \textbf{4} \xrightarrow{\text{MeOH, Δ}} \textbf{5} \xrightarrow{\text{NaOH, Δ}} \text{Target Compound}
$$

This method offers flexibility in introducing substituents but requires stringent control of pH and temperature to avoid side reactions.

Functionalization of the Thioether Linkage

Optimization of Thioether Bond Formation

The thioether linkage is critical for biological activity and stability. Microwave-assisted synthesis has been employed to accelerate the reaction between 1 and 2 , reducing reaction times from 6–8 hours to 20–30 minutes while maintaining yields >70%. Solvent selection also impacts efficiency:

Table 1: Solvent Effects on Thioether Formation

Solvent Yield (%) Reaction Time (h)
DMF 78 6
Acetone 72 8
Ethanol 65 10
DMSO 68 7

Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, favoring faster kinetics.

Role of Catalysts

Copper(I) iodide (CuI) has been explored as a catalyst in thioether bond formation, particularly for sterically hindered substrates. CuI (5 mol%) in acetonitrile at 80°C improves yields to 85% by facilitating oxidative coupling. However, residual metal contamination necessitates additional purification steps.

Analytical Characterization

Spectroscopic Confirmation

1H NMR Analysis:
The target compound exhibits characteristic signals at:

  • δ 2.45 (s, 3H, CH3),
  • δ 4.35 (s, 2H, SCH2),
  • δ 7.15–7.45 (m, 4H, fluorobenzyl aromatic protons).

13C NMR Data:

  • 168.2 ppm (C=O),
  • 160.1 ppm (C-F, J = 245 Hz),
  • 42.3 ppm (SCH2).

Mass Spectrometry:
ESI-MS (m/z): 294.1 [M+H]+, consistent with the molecular formula C12H11FN3OS.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 60:40) confirms purity >98% for most synthetic batches.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as oxidation of the thiol to disulfide or over-alkylation, are common. These are minimized by:

  • Using anhydrous solvents under nitrogen atmosphere,
  • Limiting reaction temperatures to <80°C.

Scalability Issues

Large-scale synthesis faces challenges in maintaining regioselectivity. Continuous-flow reactors have been proposed to improve heat and mass transfer, enabling gram-scale production with 80% yield.

Comparative Evaluation of Synthetic Routes

Table 2: Merits and Demerits of Key Methods

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 78 98 Moderate
Thiosemicarbazide Cyclization 70 95 Low
Microwave-Assisted 82 97 High

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield.

Chemical Reactions Analysis

Types of Reactions

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the triazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium carbonate, acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of de-fluorinated or modified triazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
  • 3-((2-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
  • 3-((2-iodobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Uniqueness

The presence of the fluorine atom in 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These characteristics make it a more potent and selective compound for various applications .

Biological Activity

3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazine derivatives. Its unique structure, featuring a fluorobenzyl group and a thioether linkage, positions it as a compound of interest in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name3-[(2-fluorobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one
Molecular FormulaC11H10FN3OS
Molecular Weight241.28 g/mol
CAS Number570361-98-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that triazine derivatives possess broad-spectrum activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of triazine have shown effectiveness against human cancer cell lines, including breast and lung cancers. The IC50 values reported for related compounds suggest that they can inhibit cancer cell proliferation significantly. The presence of the fluorobenzyl group enhances binding affinity to cancer-related targets .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluorobenzyl moiety increases the compound's lipophilicity and enhances its ability to penetrate cellular membranes. Once inside the cells, it may modulate pathways involved in cell growth and apoptosis .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of triazine derivatives, researchers evaluated the anticancer efficacy of this compound against MCF-7 (breast cancer) cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as a viable candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a thioether linkage displayed enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.

Research Findings Summary

Biological ActivityObservations
AntimicrobialSignificant activity against bacteria and fungi
AnticancerEffective against various cancer cell lines
MechanismInteraction with enzymes/receptors; apoptosis induction

Q & A

Q. What are the optimal synthetic routes for 3-((2-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?

Answer:

  • Multi-step synthesis : The compound can be synthesized via condensation of 3-amino-6-methyl-1,2,4-triazin-5(4H)-one with 2-fluorobenzylthiol under acidic catalysis (e.g., HCl or H₂SO₄) .
  • Critical parameters :
    • Temperature : 80–100°C optimizes nucleophilic substitution of the thiol group.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility and reactivity.
    • Catalysts : Triethylamine improves reaction efficiency by neutralizing HCl byproducts .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >75% purity.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

Answer:

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies peaks for the fluorobenzyl group (δ 7.2–7.5 ppm for aromatic protons) and triazine ring (δ 8.1–8.3 ppm) .
    • Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 280.3 .
  • Physicochemical profiling :
    • Solubility : Moderate solubility in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL) .
    • Stability : Degrades <5% after 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly under alkaline conditions (pH >10) .

Q. What are the recommended assays for evaluating in vitro bioactivity?

Answer:

  • Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
  • Anticancer : MTT assay in HeLa or MCF-7 cell lines (IC₅₀ typically 10–50 µM) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Key modifications :

    • Fluorine position : 2-fluorobenzyl substituents enhance membrane permeability vs. 3-/4-fluoro analogs .
    • Triazine substituents : Methyl at C6 improves metabolic stability compared to bulkier groups (e.g., benzyl) .
  • Comparative SAR table :

    DerivativeSubstituent (R)Bioactivity (IC₅₀, µM)Stability (t₁/₂, h)
    Parent2-Fluorobenzyl12.5 ± 1.2 (EGFR)18.3 ± 2.1
    Analog A3-Fluorobenzyl28.7 ± 3.19.5 ± 1.4
    Analog B4-Methylbenzyl45.6 ± 4.524.8 ± 3.0
    Data from

Q. What computational methods predict binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite for EGFR kinase domain (PDB: 1M17) .
  • ADMET prediction : SwissADME calculates LogP (~2.8), moderate BBB permeability, and CYP3A4 inhibition risk .
  • MD simulations : GROMACS for stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Common pitfalls :
    • Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
    • Compound purity : Validate via HPLC (≥95% purity) to exclude byproduct interference .
  • Case study : Discrepant IC₅₀ values (10 vs. 50 µM) in MCF-7 cells traced to differences in serum content (5% FBS vs. serum-free media) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process optimization :

    • Batch vs. flow chemistry : Continuous flow systems reduce reaction time by 40% .
    • Purification : Replace column chromatography with recrystallization (ethanol/water) for >1 g batches .
  • Yield vs. cost analysis :

    StepTraditional Yield (%)Optimized Yield (%)Cost Reduction (%)
    Condensation658220
    Purification758830
    Data from

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